N-[(3-aminophenyl)methyl]-2,3-dimethylaniline
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Overview
Description
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylphenyl group attached to an aniline moiety through an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with formaldehyde and a secondary amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the amino-methyl linkage. The general reaction scheme is as follows:
Starting Materials: 2,3-Dimethylaniline, formaldehyde, secondary amine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: A precursor in the synthesis of N-[(3-aminophenyl)methyl]-2,3-dimethylaniline.
N-Methyl-2,3-dimethylaniline: A structurally similar compound with different substitution patterns.
3-[(2,4-Dimethylphenyl)amino-methyl]aniline: A compound with a similar structure but different methyl group positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]-2,3-dimethylaniline |
InChI |
InChI=1S/C15H18N2/c1-11-5-3-8-15(12(11)2)17-10-13-6-4-7-14(16)9-13/h3-9,17H,10,16H2,1-2H3 |
InChI Key |
MQOIZWIXKDFHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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